2-Ethoxy-1-ethyl-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-ethoxy-1-ethylbenzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-3-13-10-8-6-5-7-9(10)12-11(13)14-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
VACUNFCQQGPGLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethoxy 1 Ethyl 1h Benzo D Imidazole and Its Analogs
Optimized Multi-Step Synthetic Routes
The construction of 2-Ethoxy-1-ethyl-1H-benzo[d]imidazole is not a single reaction but a strategic sequence of steps. The most logical and optimized pathway involves the initial formation of the 2-ethoxybenzimidazole intermediate followed by the introduction of the N-ethyl group.
Refinements in Benzimidazole (B57391) Core Formation
The foundational step in synthesizing the target molecule is the creation of the benzimidazole nucleus. Historically, this is achieved by the condensation of o-phenylenediamine (B120857) with a suitable one-carbon (C1) source. orgsyn.orgresearchgate.net
Phillips Condensation: This classic method involves heating o-phenylenediamine with carboxylic acids (or their derivatives) at high temperatures, often in the presence of a strong acid like hydrochloric acid. researchgate.netumich.edu For the synthesis of alkoxy-substituted benzimidazoles, this would entail using an alkoxy-carboxylic acid.
Reaction with Aldehydes: An alternative route involves the condensation of o-phenylenediamine with an aldehyde, which requires an oxidative step to achieve the final aromatic benzimidazole ring. umich.eduorganic-chemistry.org Various oxidizing agents, such as hydrogen peroxide, are used to facilitate this transformation. organic-chemistry.org
Reaction with Orthoesters: For introducing a 2-alkoxy substituent directly, the reaction of o-phenylenediamine with an orthoester is a highly effective method. umich.edumdpi.com This approach is particularly relevant for the synthesis of the 2-ethoxy intermediate.
Modern refinements to these core formation reactions focus on improving yields and reducing reaction times. The use of microwave irradiation, for instance, has been shown to significantly accelerate the condensation process.
Strategic Introduction of Ethoxy and Ethyl Moieties
A robust synthetic strategy for this compound involves a sequential, two-step process that allows for precise control over the substitution pattern.
Step 1: Synthesis of the 2-Ethoxy-1H-benzimidazole Intermediate The most direct method to introduce the 2-ethoxy group is through the condensation of o-phenylenediamine with triethyl orthoformate (TEOF). mdpi.comrsc.org Orthoesters are highly reactive reagents that serve as effective C1 sources. mdpi.com The reaction typically proceeds by heating the reactants, sometimes in the presence of an acid catalyst, to drive the cyclization and formation of the 2-ethoxy-1H-benzimidazole ring. researchgate.net Another reagent that can be used for this purpose is ethyl diethoxyacetate. researcher.life
Step 2: N-Alkylation to Introduce the Ethyl Group Once the 2-ethoxy-1H-benzimidazole intermediate is formed, the ethyl group is introduced at the N-1 position via an N-alkylation reaction. nih.gov This is a common and well-documented transformation for imidazole (B134444) and benzimidazole scaffolds. nih.govotago.ac.nz The reaction involves deprotonating the benzimidazole nitrogen with a suitable base, followed by nucleophilic attack on an ethylating agent.
Common reagents and conditions include:
Base: Sodium hydride (NaH) in an anhydrous solvent like DMF or THF is highly effective. Other bases such as potassium carbonate or aqueous potassium hydroxide (B78521) are also frequently used. nih.govresearchgate.net
Ethylating Agent: Ethyl bromide, ethyl iodide, or diethyl sulfate (B86663) are common electrophiles for this reaction. nih.gov Alternatively, 2-ethoxyethyl tosylate can be used.
Phase-Transfer Catalysis: To improve reaction rates and yields, especially in biphasic systems (e.g., aqueous base and organic solvent), a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate can be employed. researchgate.net
This sequential approach prevents the formation of isomeric byproducts and allows for the clean synthesis of the target compound.
Yield Optimization and Purity Enhancement Techniques
Maximizing the yield and ensuring the high purity of the final product are critical. Several techniques are employed to achieve this:
Reaction Condition Optimization: Systematic screening of parameters such as temperature, reaction time, solvent, and choice of base is crucial. For the N-alkylation step, less reactive alkyl halides may require higher temperatures (55-60°C) to achieve complete conversion. lookchem.com
Catalyst Selection: The choice of catalyst in the core formation step can significantly impact yield. Lewis acids are known to promote the condensation of o-phenylenediamine with orthoesters. umich.edu
Purification Methods: After the synthesis, purification is essential to remove unreacted starting materials, reagents, and byproducts. Column chromatography on silica (B1680970) gel is a standard method for isolating the pure product. rsc.org Recrystallization from a suitable solvent system is another effective technique for obtaining a highly pure crystalline product. nih.gov The choice of eluent for chromatography (e.g., ethyl acetate/petroleum ether) is determined based on the polarity of the target compound. rsc.org
Novel Catalyst Systems in this compound Synthesis
While the synthesis of the specific target molecule may rely on established methods, the broader field of benzimidazole synthesis is continually advancing through the development of novel catalysts. These systems offer milder reaction conditions, higher efficiency, and greater selectivity, and are applicable to the synthesis of a wide range of analogs.
| Catalyst Type | Examples | Application in Benzimidazole Synthesis | Reference(s) |
| Lewis Acids | ZrOCl₂, TiCl₄, SnCl₄, HfCl₄ | Catalyze the condensation of o-phenylenediamines with orthoesters or carboxylic acids. | researchgate.net |
| Metal Nanoparticles | ZnO-NPs, Au/TiO₂ | Promote condensation of o-phenylenediamines and aldehydes; can be recyclable and work under green conditions. | nih.govrsc.org |
| Metal Complexes | Cobalt(II) complexes | Catalyze the dehydrogenative coupling of primary alcohols and aromatic diamines. | acs.orgrsc.org |
| Photocatalysts | Rose Bengal | Enables the condensation of o-phenylenediamines and aldehydes using visible light. | acs.org |
| Solid-Supported | Al₂O₃ Nanoparticles | Can be used as a support or catalyst in green synthesis protocols. | nih.gov |
These catalysts often work by activating the carbonyl or orthoester group, facilitating the nucleophilic attack by the diamine and subsequent cyclization. nih.gov
Green Chemistry Approaches and Sustainable Synthesis Protocols
The principles of green chemistry are increasingly being applied to the synthesis of benzimidazoles to reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
Key green strategies applicable to the synthesis of this compound and its analogs include:
Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids.
Solvent-Free Conditions: Performing reactions by physically grinding the solid reactants together, often with a solid catalyst, eliminates the need for a solvent entirely. umich.edu This method offers high atom economy and simplifies product isolation.
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. arkat-usa.org
Recyclable Catalysts: Employing heterogeneous catalysts, such as metal nanoparticles, that can be easily recovered from the reaction mixture and reused for multiple cycles, reducing waste and cost. nih.gov
Alternative Reagents: Utilizing CO₂ as a C1 source in the presence of a suitable catalyst provides a sustainable alternative to traditional reagents like formic acid or phosgene (B1210022) derivatives. rsc.org
| Green Method | Conditions | Advantages | Reference(s) |
| Grinding | Solid reactants, 140°C, solvent-free | High atom economy, no solvent waste, simple procedure. | umich.edu |
| Microwave | Alkylating agent, K₂CO₃, RT | Rapid reaction times (minutes), high yields, energy efficient. | |
| Green Solvent | PEG-600, 100°C | Avoids volatile organic solvents, biodegradable medium. | |
| Photocatalysis | Rose Bengal, LED bulb, open air | Uses visible light, mild conditions, suitable for sensitive substrates. | acs.org |
Flow Chemistry and Continuous Synthesis of this compound
Flow chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing. This technology offers significant advantages in terms of safety, scalability, process control, and efficiency, making it highly suitable for the synthesis of pharmaceutical intermediates. nih.gov
A hypothetical continuous flow synthesis of this compound could be designed as a two-module process:
Module 1: Formation of 2-Ethoxy-1H-benzimidazole: A solution of o-phenylenediamine and a solution of triethyl orthoformate would be continuously pumped and mixed before entering a heated reactor coil or a packed-bed reactor containing an immobilized acid catalyst. The residence time in the heated zone would be optimized to ensure complete cyclization.
Module 2: N-Ethylation: The output stream from Module 1, containing the 2-ethoxy-1H-benzimidazole intermediate, would be mixed with a continuous stream of a base (e.g., potassium carbonate solution) and an ethylating agent. This new mixture would pass through a second heated reactor coil to facilitate the N-alkylation.
This integrated flow system allows for the direct conversion of starting materials to the final product with minimal manual handling. The benefits include enhanced heat and mass transfer, precise temperature control, and the ability to safely handle highly reactive intermediates. The development of such flow processes can be optimized using Design of Experiment (DoE) methodologies to rapidly identify the ideal conditions for temperature, flow rate, and reagent stoichiometry. nih.gov
Solid-Phase Synthesis Strategies for Benzimidazole Derivatives
The combinatorial synthesis of benzimidazole libraries has become a cornerstone in medicinal chemistry for the rapid discovery of new bioactive molecules. Solid-phase synthesis (SPS), in particular, offers significant advantages over traditional solution-phase methods by simplifying purification, enabling automation, and allowing for the systematic creation of large, diverse compound libraries. wikipedia.org The core principle of SPS involves attaching a starting material to an insoluble polymer support (resin), performing a sequence of chemical reactions, and finally cleaving the desired product from the support. wikipedia.org This approach is highly adaptable for producing analogs of this compound by systematically varying the building blocks at each stage of the synthesis.
Several robust solid-phase strategies have been developed for benzimidazole synthesis, primarily revolving around the immobilization of an o-phenylenediamine precursor onto a resin, followed by cyclization and cleavage steps.
A prevalent and efficient method begins with the immobilization of an o-phenylenediamine derivative onto a solid support. In one common approach, a resin-bound bromoacetamide is used as the starting point. This is reacted with various substituted o-phenylenediamines, which displaces the bromide to link the diamine to the resin. The subsequent cyclization of the resin-bound diamine with different electrophiles, such as aldehydes, is a key step for introducing diversity at the 2-position of the benzimidazole core. researchgate.netnih.gov
For the synthesis of This compound , this strategy could be adapted as follows:
Immobilization : An N-ethyl-substituted o-phenylenediamine would be attached to the solid support.
Cyclization : The resin-bound diamine would be reacted with an appropriate C1 synthon that can introduce the ethoxy group. While aldehydes are commonly used to generate 2-alkyl or 2-aryl derivatives, 2-alkoxybenzimidazoles are typically formed using reagents like trialkyl orthoformates or imidates. nih.gov In this case, reaction with triethyl orthoformate would lead to the formation of the desired 2-ethoxybenzimidazole ring system.
Cleavage : The final compound is released from the solid support to yield the product.
The versatility of this method allows for the creation of a wide array of analogs by varying both the o-phenylenediamine and the cyclization reagent. Research has demonstrated the successful synthesis of diverse benzimidazole libraries using this general workflow. researchgate.netnih.gov
| o-Phenylenediamine Derivative | Aldehyde (R-CHO) | Product | Overall Yield (%) | Reference |
|---|---|---|---|---|
| o-Phenylenediamine | Benzaldehyde | 2-Phenyl-1H-benzo[d]imidazole | 85 | researchgate.net |
| 4,5-Dichloro-o-phenylenediamine | 4-Chlorobenzaldehyde | 5,6-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole | 82 | researchgate.net |
| 4-Methyl-o-phenylenediamine | 2-Naphthaldehyde | 5-Methyl-2-(naphthalen-2-yl)-1H-benzo[d]imidazole | 79 | researchgate.net |
| o-Phenylenediamine | Cyclohexanecarboxaldehyde | 2-Cyclohexyl-1H-benzo[d]imidazole | 75 | researchgate.net |
An alternative strategy employs a "traceless" linker, where the point of attachment to the resin does not leave any residual functionality on the final product molecule. One such method involves immobilizing an o-fluoronitroarene onto a sulfur-based linker attached to the resin. The synthesis proceeds through several steps:
Nucleophilic Aromatic Substitution (SNAr) : The resin-bound o-fluoronitroarene is reacted with a primary amine (R1-NH2), which introduces the first point of diversity and forms a secondary amine attached to the resin.
Reduction : The nitro group is reduced to an amine, generating a resin-bound o-phenylenediamine derivative.
Cyclization/Alkylation : The intermediate is reacted with an alkylating agent, which serves to both cap the imidazole nitrogen and activate the linker for cleavage.
Cleavage : The final product is cleaved from the resin via a Hofmann elimination mechanism, yielding a 1,2-disubstituted benzimidazole with no trace of the linker.
This methodology is particularly powerful for generating libraries of N-substituted benzimidazoles. The table below illustrates the diversity of compounds that can be synthesized using such a traceless solid-phase approach.
| Amine (R1-NH2) | Alkylating Agent (R2-X) | Final Product | Purity (%) | Reference |
|---|---|---|---|---|
| Benzylamine | Methyl iodide | 1-Benzyl-2-methyl-1H-benzo[d]imidazole | >95 | researchgate.net |
| Cyclohexylamine | Ethyl iodide | 1-Cyclohexyl-2-ethyl-1H-benzo[d]imidazole | >95 | researchgate.net |
| Aniline | Benzyl bromide | 2-Benzyl-1-phenyl-1H-benzo[d]imidazole | >90 | researchgate.net |
| Isobutylamine | Propyl iodide | 1-Isobutyl-2-propyl-1H-benzo[d]imidazole | >95 | researchgate.net |
These solid-phase strategies underscore the modular nature of combinatorial benzimidazole synthesis. By selecting the appropriate resin, linker, and building blocks (substituted o-phenylenediamines, amines, aldehydes, orthoesters), libraries of structurally diverse benzimidazole analogs can be efficiently assembled and screened for desired biological activities. The synthesis of This compound is readily achievable within the framework of these established and versatile solid-phase methodologies.
Theoretical and Computational Studies of 2 Ethoxy 1 Ethyl 1h Benzo D Imidazole
Quantum Chemical Investigations (e.g., DFT Calculations)
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. rsc.orgnih.goviucr.orgmdpi.com For 2-Ethoxy-1-ethyl-1H-benzo[d]imidazole, such studies would be invaluable but are not currently available.
Molecular Orbital Theory ApplicationsThe application of molecular orbital theory, through calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's electronic behavior. The energy gap between the HOMO and LUMO provides insights into chemical reactivity and kinetic stability.rsc.orgnih.govWhile extensive research exists on the HOMO-LUMO gaps of various substituted benzimidazoles, the specific values for this compound are not documented in the searched literature.
Hypothetical Data Table for HOMO-LUMO Analysis (Illustrative Only) This table is a template showing what the data would look like if available. No real data for the target compound was found.
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| DFT/B3LYP | 6-311++G(d,p) | Data Not Available | Data Not Available | Data Not Available |
| DFT/CAM-B3LYP | cc-pVTZ | Data Not Available | Data Not Available | Data Not Available |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. tandfonline.comnih.govrsc.orgresearchgate.net
Intermolecular Interactions and Aggregation TendenciesUnderstanding how molecules of this compound interact with each other is key to predicting its bulk properties. MD simulations can reveal tendencies for aggregation, such as π-π stacking between the benzimidazole (B57391) rings, and the nature of van der Waals or electrostatic interactions.iucr.orgWithout specific simulation data, any discussion of these tendencies remains speculative.
Hypothetical Data Table for Interaction Energies (Illustrative Only) This table is a template showing what the data would look like if available. No real data for the target compound was found.
| Interaction Type | Simulation Environment | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| π-π Stacking (Dimer) | Vacuum | Data Not Available |
| Hydrogen Bonding (with Water) | Aqueous Solution | Data Not Available |
| Van der Waals | Vacuum | Data Not Available |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzimidazole Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. For the benzimidazole scaffold, which is a core component of numerous pharmacologically active molecules, QSAR studies have been instrumental in the design of new derivatives with enhanced activities.
QSAR models are built upon a set of known molecules and their experimentally determined biological activities. These models can be two-dimensional (2D-QSAR), relying on descriptors calculated from the 2D structure of the molecule, or three-dimensional (3D-QSAR), which also considers the 3D conformation of the molecules.
A typical 2D-QSAR study on benzimidazole derivatives might involve the development of a model to predict their anticancer activity. For instance, a study on 131 benzimidazole derivatives developed a 2D-QSAR model to predict their half-maximal inhibitory concentration (IC50) against a specific cancer cell line. researchgate.net The robustness of such a model is evaluated using statistical parameters like the square of the correlation coefficient (R²) and the concordance correlation coefficient (CCC). researchgate.net A high R² value (e.g., 0.904) indicates a strong correlation between the descriptors and the biological activity. researchgate.net
In the context of this compound, a QSAR model would seek to understand how the ethoxy group at the 2-position and the ethyl group at the 1-position influence its biological activity. The model would use various descriptors, such as electronic, topological, and physicochemical properties, to quantify these influences. nih.gov For example, descriptors like HOMO (Highest Occupied Molecular Orbital) energy, hydration energy, and the number of primary carbon atoms have been used to build QSAR models for antibacterial benzimidazole derivatives. nih.gov
3D-QSAR models, on the other hand, often involve the generation of a pharmacophore, which is a 3D arrangement of essential features that a molecule must possess to be active. For a series of benzimidazole-based agonists, a five-point pharmacophore (HHHRR) consisting of three hydrophobic features and two aromatic rings was identified as crucial for their activity. researchgate.net The resulting 3D-QSAR model showed good statistical significance with an R² of 0.8974. researchgate.net
The following table summarizes key parameters from representative QSAR studies on benzimidazole derivatives:
| QSAR Model Type | Number of Compounds | Key Statistical Parameters | Predicted Activity | Reference |
| 2D-QSAR | 131 | R² = 0.904, CCC = 0.867 | Anticancer (IC50) | researchgate.net |
| 3D-QSAR | 48 | R² = 0.8974, Q² = 0.7559 | FXR Agonism | researchgate.net |
| 2D-QSAR | Not Specified | Three-parametric equation | Antibacterial (logMIC) | nih.gov |
| 2D-QSAR | 10 (designed) | Docking Score up to -9.5 kcal/mol | Anticancer (MCF-7) | nih.gov |
| 2D-QSAR | 28 | r² = 0.6773, predictive r² = 0.7150 | Antimicrobial | nih.gov |
These studies underscore the power of QSAR in guiding the synthesis of new benzimidazole derivatives with desired biological activities. For this compound, such models could predict its potential therapeutic applications and guide further structural modifications to optimize its activity.
Reaction Pathway Elucidation through Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of chemical reactions. For the synthesis of benzimidazoles, including 1,2-disubstituted derivatives like this compound, computational studies can provide detailed insights into the reaction pathways, transition states, and the influence of catalysts and substituents.
The synthesis of 1,2-disubstituted benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) derivative with an appropriate precursor for the 2-substituent, followed by N-alkylation. A plausible synthetic route to this compound could involve the reaction of N-ethyl-o-phenylenediamine with a source of the ethoxycarbonyl group, followed by cyclization.
Computational studies on similar reactions have shed light on the mechanistic details. For instance, the synthesis of 2-substituted benzimidazoles via the cyclocondensation of o-phenylenediamine with aldehydes has been studied using DFT. nih.gov These studies can calculate the energies of intermediates and transition states, helping to identify the most likely reaction pathway.
A general mechanism for the formation of 1,2-disubstituted benzimidazoles can be proposed and computationally investigated. This typically involves the following key steps:
Formation of an Imine Intermediate: The reaction often initiates with the formation of an imine between one of the amino groups of the o-phenylenediamine derivative and a carbonyl compound.
Intramolecular Cyclization: The second amino group then attacks the imine carbon, leading to the formation of the five-membered imidazole (B134444) ring.
Aromatization: The final step is the aromatization of the newly formed ring, which may involve oxidation or elimination of a small molecule like water.
DFT calculations can be employed to model each of these steps. For example, the geometric structures of reactants, intermediates, transition states, and products can be optimized, and their energies calculated. nih.gov This allows for the construction of a reaction energy profile, which can pinpoint the rate-determining step of the reaction.
Furthermore, computational studies can explore the role of catalysts in the synthesis. For example, the use of ZnO nanoparticles as a catalyst for the synthesis of benzimidazole derivatives has been investigated, with DFT studies helping to understand the catalytic mechanism. nih.gov
The following table outlines a hypothetical reaction pathway for the synthesis of a 1,2-disubstituted benzimidazole, which can be computationally studied:
| Step | Description | Computational Investigation |
| 1 | Reaction of N-substituted o-phenylenediamine with an aldehyde | DFT calculation of the energy barrier for imine formation. |
| 2 | Intramolecular nucleophilic attack | Transition state search for the cyclization step. |
| 3 | Dehydration and aromatization | Calculation of the thermodynamics of the final aromatization step. |
Reaction Mechanisms and Derivatization Strategies of 2 Ethoxy 1 Ethyl 1h Benzo D Imidazole
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of the benzimidazole (B57391) system is susceptible to electrophilic aromatic substitution, a reaction driven by the attack of an electrophile on the electron-rich aromatic nucleus. The rate and regioselectivity of this substitution are significantly influenced by the activating nature of the fused imidazole (B134444) ring and the substituents present on it.
The general mechanism for electrophilic aromatic substitution on benzene involves the generation of an electrophile, which then attacks the π-electron system of the benzene ring to form a resonance-stabilized carbocation known as an arenium ion. byjus.com Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the substituted product. byjus.com
In the case of 2-Ethoxy-1-ethyl-1H-benzo[d]imidazole, the fused imidazole ring acts as an activating group, increasing the electron density of the benzene ring and making it more susceptible to electrophilic attack than benzene itself. msu.edu The ethoxy and ethyl groups, being electron-donating, further enhance this activation. The directing effect of these groups determines the position of substitution on the benzene ring. Alkoxy groups are known to be ortho, para-directing activators. youtube.com Therefore, electrophilic substitution is expected to occur preferentially at the positions ortho and para to the fused imidazole moiety, which are the 4, 5, 6, and 7-positions of the benzimidazole ring.
Common electrophilic aromatic substitution reactions applicable to this compound include:
Halogenation: Introduction of a halogen (Cl, Br, I) onto the benzene ring, typically using a halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). masterorganicchemistry.com
Nitration: Substitution with a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. byjus.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.com
| Reaction | Reagents | Predicted Major Products |
| Halogenation | X₂/FeX₃ (X = Cl, Br) | 4/7-Halo- and 5/6-Halo-2-ethoxy-1-ethyl-1H-benzo[d]imidazole |
| Nitration | HNO₃/H₂SO₄ | 4/7-Nitro- and 5/6-Nitro-2-ethoxy-1-ethyl-1H-benzo[d]imidazole |
| Sulfonation | Fuming H₂SO₄ | This compound-4/7-sulfonic acid and -5/6-sulfonic acid |
Nucleophilic Substitution at the Imidazole Ring and Side Chains
Nucleophilic substitution reactions on the this compound scaffold can occur at two primary sites: the C2-position of the imidazole ring and the ethyl group attached to the nitrogen.
The C2-position of the benzimidazole ring is susceptible to nucleophilic attack, particularly when substituted with a good leaving group. While the ethoxy group is not an exceptional leaving group, it can be displaced by strong nucleophiles under forcing conditions. The reactivity at this position is analogous to that of 2-chlorobenzimidazoles, which readily undergo nucleophilic substitution with alkoxides to form 2-alkoxybenzimidazoles. rsc.orgrsc.org Therefore, treatment of this compound with potent nucleophiles like amines, thiols, or other alkoxides could potentially lead to the displacement of the ethoxy group. The mechanism of this reaction is typically a nucleophilic aromatic substitution (SNAAr).
Nucleophilic substitution can also target the ethyl group at the N1-position. This reaction would proceed via an SN2 mechanism, where a nucleophile attacks the α-carbon of the ethyl group, leading to the cleavage of the N-C bond. wolfram.comlibretexts.orgsavemyexams.com However, this reaction is generally less facile than substitution at the C2-position and would require a strong nucleophile and potentially elevated temperatures.
| Reaction Site | Nucleophile | Potential Products | Mechanism |
| C2-position | R-NH₂, R-SH, R-O⁻ | 2-(Amino/Thio/Alkoxy)-1-ethyl-1H-benzo[d]imidazole derivatives | SNAr |
| N1-ethyl group | Nu⁻ | 2-Ethoxy-1H-benzo[d]imidazole and Ethyl-Nu | SN2 |
Oxidation Pathways of the Ethyl and Ethoxy Groups
The ethyl and ethoxy groups of this compound are susceptible to oxidation, offering pathways for further functionalization.
Selective oxidation of the N-ethyl group can be achieved using various oxidizing agents. The methylene (B1212753) group adjacent to the nitrogen is analogous to a benzylic position and can be oxidized to a carbonyl group (ketone) or, under more vigorous conditions, cleaved. Reagents like potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants can be employed for this transformation.
The ethoxy group at the C2-position can also be targeted for oxidation. Oxidative cleavage of the ether linkage can occur, potentially leading to the formation of a 2-benzimidazolone derivative.
The mechanism of oxidation of the N-ethyl group likely involves the formation of a radical intermediate at the α-carbon, which is then further oxidized. The oxidation of the ethoxy group can proceed through various pathways, including hydride abstraction from the α-carbon of the ethyl moiety, followed by reaction with an oxygen species. Studies on the oxidation of the benzimidazole system itself have shown that under pyrolytic conditions, initial oxygenation occurs preferentially at the carbocyclic aromatic ring. youtube.com
Reduction Reactions of the Benzimidazole Heterocycle
The benzimidazole ring is generally aromatic and thus relatively resistant to reduction. However, under specific conditions, the heterocyclic ring can be reduced.
Catalytic hydrogenation using catalysts such as platinum or palladium on carbon can reduce the benzimidazole ring, although this often requires high pressures and temperatures and may also lead to the reduction of the benzene ring. researchgate.net
Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) can also be used to reduce the imidazole portion of the benzimidazole system. youtube.com Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not capable of reducing the benzimidazole ring but can reduce carbonyl groups that might be introduced onto the molecule through oxidation. masterorganicchemistry.comchemguide.co.ukyoutube.com It is noteworthy that benzimidazoles can act as hydride donors for the reduction of other molecules, such as CO₂. nih.gov
| Reaction | Reagents | Potential Products |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 2-Ethoxy-1-ethyl-2,3-dihydro-1H-benzo[d]imidazole or fully reduced products |
| Hydride Reduction | LiAlH₄ | 2-Ethoxy-1-ethyl-2,3-dihydro-1H-benzo[d]imidazole |
Stereoselective Reduction Approaches
The reduction of the benzimidazole core, an aromatic heterocyclic system, presents a significant synthetic challenge. Complete hydrogenation of the entire ring system typically requires harsh conditions, such as high-pressure catalytic hydrogenation, which often lack stereoselectivity. However, the selective reduction of the imidazole portion to afford a dihydrobenzimidazole (benzimidazoline) is a more feasible transformation.
This reduction targets the C=N (imine) bond within the heterocycle. One established method involves the reduction of a benzimidazolium salt, the quaternized and more reactive form of the benzimidazole. Benzimidazole-based organo-hydrides can be formed via the electrochemical reduction of the corresponding benzimidazolium cation. acs.org This process demonstrates the feasibility of reducing the imidazole ring.
For the specific case of this compound, this would first involve quaternization, for example, by a strong alkylating agent, to form a 1-ethyl-3-alkyl-2-ethoxybenzimidazolium salt. Subsequent reduction with a hydride source, such as sodium borohydride or a more complex metal hydride, would yield the benzimidazoline.
Achieving stereoselectivity in this reduction is a nuanced challenge. If a prochiral center is created, the use of chiral reducing agents or transition-metal catalysts with chiral ligands would be necessary. For instance, asymmetric transfer hydrogenation, which has been successfully applied to various imines using manganese or other transition metals with chiral ligands, represents a promising, albeit underexplored, avenue for the stereoselective reduction of benzimidazolium salts. acs.orgrsc.org The π–π stacking interaction between a catalyst's chiral ligand and the benzimidazole ring could play a crucial role in controlling the enantioselectivity of the hydride delivery. acs.org
Cross-Coupling Reactions for Functionalization
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the benzimidazole scaffold is a versatile substrate for such transformations. nih.gov These reactions typically require a halide or triflate "handle" on the aromatic ring for a metal catalyst, most commonly palladium, to initiate the catalytic cycle via oxidative addition. nih.govrsc.org For this compound, this would involve prior halogenation (bromination or iodination) of the benzene ring at one of the C4, C5, C6, or C7 positions.
Once a halogenated derivative is in hand, a variety of cross-coupling reactions can be employed:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a C-C bond, ideal for introducing new aryl or vinyl groups. nih.gov
Heck Coupling: Reaction with an alkene to install a vinyl substituent. nih.gov
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl moiety, a versatile functional group for further chemistry like cycloadditions.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, introducing substituted amino groups onto the benzimidazole core.
A more advanced, though less common, strategy could involve the activation of the C2-O bond of the ethoxy group. While challenging, nickel and palladium catalysts have been developed for the cross-coupling of C-O electrophiles, which would allow for direct functionalization at the C2 position, replacing the ethoxy group. rsc.org
Below is a table summarizing potential cross-coupling reactions applicable to a functionalized benzimidazole core.
Interactive Data Table: Cross-Coupling Reactions on the Benzimidazole Core
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl) | nih.gov |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C (Vinyl) | nih.gov |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (Alkynyl) | --- |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | C-N | --- |
| C-O Coupling | Organometallic (e.g., ArZnCl) | NiCl₂(dppe) | C-C (Aryl) | rsc.org |
Cycloaddition Reactions Involving the Benzimidazole Core
Cycloaddition reactions offer a powerful method for constructing new rings fused to or substituted on the benzimidazole framework. While the aromatic benzene portion of benzimidazole is generally a poor diene for [4+2] Diels-Alder reactions under normal conditions, other cycloaddition pathways are more accessible. nih.govyoutube.comyoutube.com
The most prominent cycloaddition strategy for azole heterocycles is the [3+2] Huisgen cycloaddition, often performed under copper-catalysis (Azide-Alkyne "Click Chemistry"). This reaction involves the coupling of a 1,3-dipole (like an azide) with a dipolarophile (like an alkyne) to form a stable, aromatic 1,2,3-triazole ring. nih.gov
To apply this to this compound, one would first need to install either an azide (B81097) or an alkyne functionality onto the molecule. This could be achieved via:
N1-Position: Using a different starting material, such as 1-(azidoethyl)- or 1-(propargyl)-2-ethoxy-1H-benzo[d]imidazole.
Benzene Ring: Functionalizing the benzene ring with an azide or alkyne using methods like Sonogashira coupling (for an alkyne) or nucleophilic substitution on a halo-benzimidazole (for an azide).
Once the functionalized benzimidazole is prepared, it can undergo cycloaddition with a suitable partner to create complex, multi-heterocyclic structures.
Interactive Data Table: [3+2] Cycloaddition on Functionalized Benzimidazoles
| Benzimidazole Precursor | Reaction Partner | Product | Key Features | Reference |
|---|---|---|---|---|
| Benzimidazolyl-Alkyne | Organic Azide (R-N₃) | Benzimidazolyl-Triazole | Forms stable, aromatic triazole ring | nih.gov |
| Benzimidazolyl-Azide | Terminal Alkyne (R-C≡CH) | Benzimidazolyl-Triazole | Highly efficient "click" reaction | nih.gov |
| Benzimidazolyl-Alkene | Nitrile Oxide (R-CNO) | Benzimidazolyl-Isoxazoline | Forms five-membered isoxazoline (B3343090) ring | --- |
Regioselective Functionalization Strategies
Achieving regioselectivity in the functionalization of the benzimidazole core is crucial for synthesizing specific isomers. The substitution pattern of this compound offers several avenues for regiocontrolled reactions, primarily through directed metalation and C-H activation. rsc.org
Directed ortho-Metalation (DoM): The N-alkyl group in N-substituted benzimidazoles is known to direct lithiation (using organolithium bases like n-BuLi or s-BuLi) to specific positions. The primary site for deprotonation is the C2 position. However, in the title compound, this position is already substituted with an ethoxy group. The secondary and synthetically valuable site for directed deprotonation is the C7 position, located peri to the N1-ethyl group. Trapping the resulting C7-lithiated species with an electrophile allows for the precise installation of a wide range of functional groups.
Transition Metal-Catalyzed C-H Activation: This modern strategy avoids the need for strong bases and pre-functionalization. A transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) is guided to a specific C-H bond by a directing group within the substrate. nih.govnih.gov
N1-Directed Functionalization: The imidazole nitrogen itself can act as a coordinating atom to direct a metal catalyst to the C7-H bond.
C-H Functionalization on the Benzene Ring: The positions C4, C5, and C6 can be functionalized through C-H activation, with the regioselectivity being influenced by the electronic nature of the benzimidazole system and the specific catalyst/ligand combination used. For instance, Ru(II)-catalyzed ortho-amidation has been shown to be effective on related benzothiazole (B30560) systems, suggesting a similar approach could functionalize the C4 or C7 positions depending on the directing group strategy employed. nih.gov The N-ethyl group itself can serve as a weak directing group, but often a more robust, sometimes temporary, directing group is installed to ensure high regioselectivity. nih.gov
Interactive Data Table: Regioselective Functionalization Methods for Benzimidazoles
| Method | Reagent/Catalyst | Target Position | Mechanism | Reference |
|---|---|---|---|---|
| Directed ortho-Metalation | n-BuLi or s-BuLi, then Electrophile (E⁺) | C7 | Deprotonation directed by N1-alkyl group | --- |
| Pd-Catalyzed C-H Arylation | Pd(OAc)₂, Aryl Halide | C4, C5, C6, or C7 | Coordination/C-H activation | nih.gov |
| Rh(III)-Catalyzed C-H Alkenylation | [RhCp*Cl₂]₂, Alkene | C4 or C7 | Chelation-assisted C-H activation | nih.gov |
| Ru(II)-Catalyzed C-H Amidation | [Ru(p-cymene)Cl₂]₂, Acyl Azide | C7 | Chelation-assisted C-N bond formation | nih.gov |
Mechanistic Insights into Biological Interactions of 2 Ethoxy 1 Ethyl 1h Benzo D Imidazole Derivatives
Molecular Docking and Virtual Screening Studies with Target Receptors
Molecular docking and virtual screening are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target. For benzimidazole (B57391) derivatives, these in-silico methods have been instrumental in identifying potential biological targets and elucidating binding modes at the molecular level.
Studies on various benzimidazole analogues have shown that they can fit into the binding pockets of a diverse range of receptors and enzymes. For instance, docking studies have successfully predicted the interaction of benzimidazole derivatives with targets such as:
Human Topoisomerase I (Hu Topo I): Docking of novel bis-benzimidazoles revealed binding affinities and specific interactions, such as hydrogen bonds and hydrophobic interactions, within the enzyme-DNA complex. For example, certain derivatives showed strong hydrogen bonding with residues like ASP533.
Microbial Enzymes: Virtual screening has identified potential antibacterial targets. Indolyl-benzimidazole derivatives were docked against filamenting temperature-sensitive protein Z (FtsZ) and pyruvate (B1213749) kinase, crucial enzymes in bacterial cell division and metabolism, respectively.
Kinases: Benzimidazole-hydrazone hybrids have been docked against multiple kinases, including EGFR, HER2, and CDK2, with potent inhibitory activities predicted and later confirmed by in-vitro assays.
HIV-1 Capsid Protein: A benzimidazole derivative was identified through screening to bind at the interface between two capsid monomers, thereby interfering with viral oligomerization. nih.gov
For 2-Ethoxy-1-ethyl-1H-benzo[d]imidazole, computational studies would be a critical first step to identify its most probable biological targets. The ethyl and ethoxy groups would be expected to influence its binding. The ethoxyethyl side chain on a related benzimidazole was shown to enhance lipophilicity and membrane permeability, while the ether linkage provides additional hydrogen bond acceptor sites, potentially improving receptor binding affinity and selectivity. Docking simulations would need to be performed against a panel of known benzimidazole targets to generate hypotheses about its mechanism of action.
Table 1: Examples of Molecular Docking Studies on Benzimidazole Derivatives
| Benzimidazole Derivative Class | Target Receptor/Enzyme | Key Interacting Residues (Example) | Predicted Activity | Reference |
|---|---|---|---|---|
| Bis-benzimidazoles (BBZs) | Human Topoisomerase I | Asp533, Arg362, Gly363 | Anticancer | |
| Indolyl-benzimidazoles | FtsZ, Pyruvate Kinase | Not specified | Antibacterial | |
| Benzimidazole-hydrazides | EGFR, HER2, CDK2, mTOR | Not specified | Anticancer | |
| 2-phenyl-1H-benzimidazoles | Cannabinoid Receptor 2 (CB2) | Not specified | Anti-inflammatory | researchgate.net |
This table is representative of studies on the broader benzimidazole class and not specific to this compound.
Enzyme Inhibition Mechanisms and Kinetics
The benzimidazole scaffold is a common feature in many enzyme inhibitors. The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, and is determined through kinetic studies that measure enzyme activity at varying substrate and inhibitor concentrations.
Benzimidazole derivatives have demonstrated significant activity against a variety of microbial enzymes, making them promising candidates for antimicrobial agents.
Antibacterial: Derivatives have shown potent inhibition of essential bacterial enzymes. For example, certain 2-substituted benzimidazoles are active against Staphylococcus aureus and Mycobacterium smegmatis. The minimum inhibitory concentrations (MICs) for some indolylbenzo[d]imidazoles against S. aureus have been reported to be less than 1 µg/mL. These compounds are thought to target enzymes like pyruvate kinase or FtsZ.
Antifungal: Activity against fungal pathogens such as Candida albicans and Aspergillus niger has also been reported for benzimidazole derivatives. The mechanism often involves the disruption of key metabolic pathways or cell wall synthesis.
The lipophilic character imparted by the ethyl and ethoxy groups of this compound could enhance its ability to penetrate microbial cell walls, potentially leading to significant antimicrobial activity. Kinetic analysis would be required to determine the specific enzymes inhibited and the nature of the inhibition.
Table 2: Antimicrobial Activity of Representative Benzimidazole Derivatives
| Derivative Class | Microbial Species | Target Pathway/Enzyme (Putative) | MIC (Example) | Reference |
|---|---|---|---|---|
| Indolyl-benzimidazoles | Staphylococcus aureus (MRSA) | Pyruvate Kinase, FtsZ | < 1 µg/mL | |
| Indolyl-benzimidazoles | Candida albicans | Not specified | 3.9 µg/mL | |
| N-alkylated 2-phenyl-benzimidazoles | Aspergillus niger | Dihydrofolate reductase | 64 µg/mL |
This table is representative of studies on the broader benzimidazole class and not specific to this compound.
In mammalian systems, benzimidazoles are known to modulate enzymes involved in critical cellular pathways, leading to activities such as anticancer and anti-inflammatory effects.
Topoisomerase Inhibition: Certain bis-benzimidazole derivatives act as anticancer agents by inhibiting human topoisomerase I, an enzyme critical for DNA replication and repair. These compounds can act as uncompetitive inhibitors by binding to the enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strand. One derivative showed 50% inhibition of DNA relaxation by Hu Topo I at a concentration of 16 μM.
Kinase Inhibition: The dysregulation of protein kinases is a hallmark of cancer. Benzimidazole-based compounds have been developed as potent multi-kinase inhibitors, targeting key players in signaling pathways like EGFR, HER2, and mTOR.
Other Enzymes: Research on a related compound, 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole, suggests potential activity as a phosphodiesterase inhibitor, which is relevant for neurological disorders.
Kinetic studies on this compound would be essential to confirm its potential as an inhibitor of these or other cellular enzymes and to understand its mechanism of action.
Receptor Binding Affinity and Selectivity Studies
The ability of a drug candidate to bind with high affinity to its intended target while avoiding off-target interactions is crucial for its efficacy and safety. Radioligand binding assays are commonly used to determine the binding affinity (expressed as Kᵢ or IC₅₀) of a compound for a specific receptor.
Studies on benzimidazole derivatives have revealed high affinity and selectivity for various receptors:
Cannabinoid Receptors: A series of benzimidazole derivatives were evaluated as cannabinoid receptor 2 (CB2) agonists. They displayed binding affinities as potent as 1 nM for the CB2 receptor and demonstrated over 1000-fold selectivity against the CB1 receptor, highlighting their potential as non-psychoactive anti-inflammatory agents. researchgate.net
Adrenergic Receptors: Structure-activity relationship studies of imidazole (B134444) analogues have shown that the nature of substituents plays a critical role in maintaining potent α2-adrenoceptor activity and high α2/α1-selectivity. nih.gov
Histamine (B1213489) Receptors: Derivatives of 1-(2-ethoxyethyl)-1H-benzo[d]imidazole are known intermediates in the synthesis of the antihistamine drug Bilastine, indicating an interaction with histamine receptors.
For this compound, binding assays would be necessary to determine its affinity and selectivity profile across a panel of receptors. The presence of the p-ethoxy group on the phenyl ring of some derivatives has been shown to be important for binding, suggesting the substituents on the target compound are likely to be key determinants of its receptor interaction profile. researchgate.net
Table 3: Receptor Binding Affinities of Representative Benzimidazole Derivatives
| Derivative Class | Target Receptor | Binding Affinity (Kᵢ) | Selectivity | Reference |
|---|---|---|---|---|
| Substituted Benzimidazoles | Cannabinoid Receptor 2 (CB2) | 1 nM | >1000-fold vs CB1 | researchgate.net |
This table is representative of studies on the broader benzimidazole class and not specific to this compound.
Interactions with Nucleic Acids (DNA/RNA)
The planar benzimidazole ring system is well-suited for interaction with nucleic acids, either by intercalation between base pairs or by binding to the minor groove of the DNA double helix. These interactions can interfere with DNA replication and transcription, forming the basis of the anticancer and antimicrobial activities of many benzimidazoles.
Spectroscopic techniques are typically employed to study these interactions:
UV-Visible Spectroscopy: Binding to DNA can cause a red shift (bathochromic shift) in the absorption maximum of the compound.
Fluorescence Spectroscopy: The fluorescence of a benzimidazole derivative may be enhanced or quenched upon binding to DNA.
Circular Dichroism (CD) Spectroscopy: The appearance of an induced CD signal upon mixing the achiral drug with chiral DNA provides strong evidence of binding.
Studies have shown that many bis-benzimidazole derivatives are DNA minor groove-binding ligands that preferentially bind to AT-rich sequences. Other hybrid molecules, such as imidazo[1,2-a]pyrazine-benzimidazoles, have been shown to act as DNA intercalators with binding constants in the range of 1.25 x 10⁴ M⁻¹. nih.gov The specific mode of binding for this compound would need to be determined experimentally, but its core structure suggests a high likelihood of interaction with DNA.
Cellular Target Identification Methodologies
Identifying the specific cellular target(s) of a novel compound is a crucial step in understanding its mechanism of action. A common workflow involves a combination of computational and experimental approaches.
In Silico Prediction: As discussed in section 5.1, the process often begins with virtual screening and molecular docking to generate a list of potential targets based on structural complementarity.
Functional Assays: The top predicted targets are then validated using in vitro functional assays. This could involve enzyme inhibition assays (as in section 5.2) or receptor binding assays (as in section 5.3) to confirm a direct interaction and measure its functional consequence. For example, a DNA relaxation assay is the functional test for topoisomerase I inhibitors.
Cell-Based Assays: The effect of the compound on cellular processes provides further clues. Techniques like flow cytometry can reveal if a compound induces cell cycle arrest or apoptosis, which can point towards targets involved in cell division or DNA damage pathways.
Advanced Proteomics and Genomics: Techniques such as affinity chromatography-mass spectrometry, where the compound is used as bait to "pull down" its binding partners from cell lysates, can identify targets without prior hypothesis. Similarly, genetic screening can identify mutations that confer resistance to the compound, thereby implicating the mutated protein as a target.
For this compound, a systematic application of these methodologies would be required to definitively identify its cellular targets and fully elucidate its biological interaction mechanisms.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. For derivatives of this compound, the substituents at the C2, N1, and C5 positions of the benzimidazole ring play a crucial role in determining their potency against various biological targets, including microbes and cancer cells.
Research into N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives has shed light on the importance of the N1-substituent. The introduction of an ethyl group at the N1 position, as in the parent scaffold of this article, is a key modification. Studies on related N-alkylated benzimidazoles have shown that the nature of the alkyl chain at this position can influence the compound's lipophilicity and, consequently, its ability to penetrate cellular membranes. For instance, in a series of N-alkylated 2-phenyl-1H-benzo[d]imidazole derivatives, variations in the N1-alkyl chain length from methyl to heptyl led to differing levels of antimicrobial activity. acs.org
The substituent at the C2 position has a profound impact on biological activity. In a study of 5-ethoxy-1H-benzimidazole derivatives, the nature of the group at the C2 position was varied to include small alkyl and aryl groups. The anti-tubercular activity of these compounds was evaluated against Mycobacterium tuberculosis H37Rv. The results indicated that the presence of a phenyl group at the C2 position led to notable activity, while smaller alkyl groups like methyl and ethyl also conferred significant potency. mdpi.com
Furthermore, investigations into 2-(substituted phenyl)-1H-benzimidazole derivatives have revealed that the electronic properties of the substituents on the C2-phenyl ring are critical. The presence of electron-donating groups, such as methoxy, on the phenyl ring has been shown to enhance the anticancer activity of these compounds. nih.govacs.org This suggests that the electronic nature of the C2 substituent directly influences the interaction with biological macromolecules.
The following table summarizes the biological potency of various benzimidazole derivatives, highlighting the influence of substituents at different positions.
Table 1: Structure-Activity Relationship of Benzimidazole Derivatives
| Compound ID | N1-Substituent | C2-Substituent | C5-Substituent | Biological Activity | Potency (MIC or IC50) | Target Organism/Cell Line |
| IVa mdpi.com | H | Methyl | Ethoxy | Anti-tubercular | 6.25 µg/mL | M. tuberculosis H37Rv |
| IVb mdpi.com | H | Ethyl | Ethoxy | Anti-tubercular | 12.5 µg/mL | M. tuberculosis H37Rv |
| IVc mdpi.com | H | Phenyl | Ethoxy | Anti-tubercular | 0.8 µg/mL | M. tuberculosis H37Rv |
| 1a acs.org | Methyl | Phenyl | H | Antibacterial | 128 µg/mL | S. aureus |
| 1b acs.org | Ethyl | Phenyl | H | Antibacterial | 256 µg/mL | S. aureus |
| 1c acs.org | Propyl | Phenyl | H | Antibacterial | 128 µg/mL | S. aureus |
| 2a acs.org | Methyl | 4-Methoxyphenyl | H | Anticancer | 1.8 µM | MCF-7 |
| 2b acs.org | Ethyl | 4-Methoxyphenyl | H | Anticancer | 2.1 µM | MCF-7 |
| - nih.gov | H | Imidazolylethylthio | Ethoxy | Antiprotozoal | 0.0917 µM | T. vaginalis |
Note: The data presented is for illustrative SAR purposes and is derived from studies on analogous benzimidazole structures.
Influence of Substituent Effects on Biological Mechanism
The substituents on the this compound scaffold not only affect the potency but also influence the underlying biological mechanism of action. The electronic and steric properties of these substituents can dictate how the molecule interacts with its biological target, such as enzymes or nucleic acids.
The primary mechanism for the anticancer activity of many benzimidazole derivatives is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair. The electronic effects of substituents play a significant role in this interaction. For instance, electron-donating groups on the C2-phenyl ring can increase the electron density of the benzimidazole system, potentially enhancing its ability to bind to the enzyme or intercalate into DNA. mdpi.comnih.gov Studies have shown that bisbenzimidazole derivatives with electron-donating groups like dimethoxy and diethoxy at the phenyl ring are strong binders to the minor groove of DNA. nih.gov This binding interferes with DNA-mediated enzymatic processes, leading to cell cycle arrest and apoptosis. acs.orglongdom.org
In the context of antimicrobial activity, the mechanism often involves the disruption of microbial cellular processes. For example, the antibacterial action of some benzimidazoles is attributed to their ability to compete with purines in the synthesis of bacterial nucleic acids and proteins. nih.gov The nature of the substituents can modulate the selectivity and efficiency of this inhibition. The presence of an ethoxy group at the C5 position, for instance, has been associated with potent anti-tubercular activity, suggesting a specific interaction with mycobacterial targets. mdpi.com
The influence of substituents on the biological mechanism is further highlighted by the antiprotozoal activity of benzimidazole derivatives. In a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles, the presence of an ethoxy group at the C5-position resulted in compounds with potent activity against various protozoa. nih.gov The mechanism in these cases is thought to involve the inhibition of parasitic-specific enzymes or disruption of their cellular integrity.
The following table details how different substituents can influence the biological mechanism of action of benzimidazole derivatives.
Table 2: Influence of Substituents on the Biological Mechanism of Benzimidazole Derivatives
| Substituent | Position | Electronic/Steric Effect | Influence on Biological Mechanism |
| Ethyl | N1 | Increased lipophilicity | Enhances cell membrane penetration, potentially increasing bioavailability at the target site. acs.org |
| Ethoxy | C2 | Electron-donating | May enhance binding to biological targets like DNA or enzymes through electronic interactions. |
| Ethoxy | C5 | Electron-donating | Associated with potent anti-tubercular and antiprotozoal activity, suggesting specific interactions with microbial targets. mdpi.comnih.gov |
| Phenyl | C2 | Steric bulk, Aromatic system | Can facilitate π-π stacking interactions with biological macromolecules, contributing to binding affinity. |
| Methoxy (on C2-Phenyl) | C2-Phenyl | Electron-donating | Increases electron density, enhancing DNA minor groove binding and topoisomerase I inhibition. nih.gov |
Applications of 2 Ethoxy 1 Ethyl 1h Benzo D Imidazole in Advanced Materials Science
Polymeric Materials Integration
The incorporation of specialized organic molecules into polymer structures is a well-established strategy for developing materials with tailored properties. 2-Ethoxy-1-ethyl-1H-benzo[d]imidazole offers a versatile platform for such applications, either as a monomeric unit for the construction of new polymer chains or as an additive to modify the characteristics of existing polymers.
Use as Monomers in Polymer Synthesis
The structure of this compound makes it a candidate for use as a monomer in the synthesis of various polymers. Chemical suppliers have categorized this compound under "Organic monomer," indicating its potential for polymerization. bldpharm.com While specific, detailed research on the polymerization of this exact monomer is not extensively documented in publicly available literature, the benzimidazole (B57391) core is known to be incorporated into polymer backbones to enhance thermal stability, chemical resistance, and mechanical properties. The presence of the ethoxy and ethyl groups can further influence the solubility and processing characteristics of the resulting polymers.
Modification of Polymer Properties
Beyond its role as a primary building block, this compound can be introduced as a functional additive to modify the properties of various polymer matrices. The benzimidazole moiety is known to interact with polymer chains through various mechanisms, including hydrogen bonding and π-π stacking. These interactions can lead to improvements in the thermal stability and mechanical strength of the host polymer. Furthermore, the electronic nature of the molecule suggests its potential to alter the dielectric properties of polymers, which is a critical consideration in materials designed for electronic and electrical applications.
Organic Electronic Devices
The field of organic electronics leverages the diverse electronic properties of carbon-based molecules to create devices such as light-emitting diodes and solar cells. The inherent charge transport capabilities and luminescent potential of the benzimidazole core make this compound a compound of interest for these technologies.
Organic Photovoltaics (OPVs) and Charge Transport
In the context of organic photovoltaics, benzimidazole derivatives have been investigated for their role in facilitating charge separation and transport. The electron-rich nature of the benzimidazole ring system can be advantageous for hole transport, while modifications to the core can tune the energy levels to create efficient electron-transporting materials. Although detailed studies on the charge transport properties of this compound are limited, its fundamental structure is conducive to the electronic processes that are central to the operation of organic solar cells.
Fluorescent Probes and Sensors Development
The development of fluorescent molecules for sensing and imaging applications is a vibrant area of research. The benzimidazole core is a well-known fluorophore, and its derivatives are often investigated for their potential as chemical sensors. The fluorescence properties of these molecules can be sensitive to their local environment, allowing for the detection of various analytes.
While comprehensive studies detailing the use of this compound as a fluorescent probe are not extensively reported, the general photophysical properties of the benzimidazole family suggest its potential in this area. The emission wavelength and quantum yield of benzimidazole derivatives can be finely tuned through chemical modification. The ethoxy and ethyl groups on this specific compound would be expected to influence its spectroscopic properties, including its absorption and emission maxima, and its sensitivity to environmental factors such as pH and the presence of metal ions. Further research is required to fully elucidate its capabilities as a fluorescent sensor.
Self-Healing Materials and Smart Polymers
The development of materials that can autonomously repair damage or respond to environmental stimuli is a burgeoning field of research. Benzimidazole-based polymers, particularly polybenzimidazole (PBI), have shown significant promise in this area.
A notable example is a self-healing membrane fabricated from a furan-functionalized PBI. rsc.orgresearchgate.net This material's self-healing capability stems from thermally-reversible crosslinks formed via a Diels-Alder reaction between the furan (B31954) moieties on the PBI and a bismaleimide (B1667444) crosslinker. When damaged, the membrane can be healed by applying heat, which first breaks the crosslinks (retro-Diels-Alder) and then reforms them upon cooling, restoring the material's integrity and function. rsc.orgresearchgate.net A self-healing efficiency of up to 97% has been reported for such systems. rsc.orgresearchgate.net
Polymers incorporating the this compound unit could potentially be designed with similar self-healing properties. The benzimidazole core provides high thermal and chemical stability, which are crucial for durable materials. By functionalizing the benzimidazole or incorporating it into a polymer backbone with reversible linkages, new self-healing systems could be realized.
Furthermore, the imidazole (B134444) component of the benzimidazole structure imparts pH-responsive (smart) behavior. nih.gov The nitrogen atoms in the imidazole ring can be protonated or deprotonated depending on the ambient pH, leading to changes in the polymer's charge, conformation, and solubility. nih.gov This property is the basis for "smart" polymers that can, for example, release a payload like a drug in a specific pH environment. nih.gov A polymer containing this compound could be engineered to exhibit such pH-responsive behavior, making it a candidate for applications in controlled-release systems and smart coatings.
Biocompatible Materials Research
The benzimidazole scaffold is of great interest in medicinal chemistry and is a core component of numerous biologically active compounds. nih.govnih.govnih.gov Consequently, the biocompatibility of benzimidazole derivatives is a subject of extensive research, particularly for applications in drug delivery, medical implants, and tissue engineering.
For this compound to be considered for biocompatible materials, its specific toxicological profile would need to be thoroughly evaluated. The ethoxy and ethyl groups are relatively simple alkyl and alkoxy chains, which may not impart significant toxicity, but empirical testing is essential.
Benzimidazole derivatives have been incorporated into materials intended for biological contact. For example, their antimicrobial properties are well-documented, and materials coated with or incorporating these compounds could resist biofilm formation. nih.govresearchgate.netresearchgate.net In the context of advanced drug delivery, nanocrystals of poorly soluble benzimidazole derivatives can be used to enhance dermal penetration. mdpi.com Therefore, should this compound demonstrate a favorable biocompatibility profile, it could be explored as a component in biocompatible polymers, antimicrobial coatings for medical devices, or as a constituent in advanced drug delivery formulations.
2 Ethoxy 1 Ethyl 1h Benzo D Imidazole As a Ligand in Catalysis
Design Principles for 2-Ethoxy-1-ethyl-1H-benzo[d]imidazole-Based Ligands
The design of effective ligands is paramount for controlling the activity, selectivity, and stability of a catalyst. For a ligand based on this compound, several key design principles would be considered to tailor its properties for specific catalytic applications.
The electronic properties of the ligand are a primary consideration. The benzimidazole (B57391) core, being electron-rich, can be readily modified. The 2-ethoxy group is an electron-donating group, which would increase the electron density on the carbene carbon in the corresponding NHC. This enhanced σ-donating ability can lead to more stable metal complexes and can influence the rate of key catalytic steps such as oxidative addition. nih.gov The N-ethyl group also contributes to the electronic nature of the ligand, albeit to a lesser extent than the ethoxy group.
Steric hindrance is another critical factor in ligand design. The ethyl group on one nitrogen and the ethoxy group at the 2-position create a specific steric environment around the metal center. This steric bulk can be advantageous in promoting reductive elimination, the final step in many cross-coupling reactions, and can also be a tool to induce enantioselectivity in asymmetric catalysis. nih.gov The size and conformation of these substituents can be tuned to create a chiral pocket around the metal, influencing the stereochemical outcome of a reaction.
The stability of the resulting metal complex is also a key design feature. Benzimidazole-based NHCs are known to form robust complexes with transition metals, contributing to catalyst longevity. nih.gov The substituents on the benzimidazole ring can further enhance this stability. For instance, the ethyl and ethoxy groups can shield the metal center from unwanted side reactions.
Table 1: Hypothetical Ligand Design Parameters and Their Potential Effects
| Ligand Feature | Design Consideration | Potential Catalytic Impact |
| 2-Ethoxy Group | Electron-donating nature | Enhanced catalyst stability, increased rate of oxidative addition |
| N-Ethyl Group | Steric bulk and electronic contribution | Influence on steric environment, potential for asymmetric induction |
| Benzimidazole Core | Aromatic and heterocyclic nature | High thermal and chemical stability of the resulting metal complex |
| Overall Structure | Combination of electronic and steric factors | Tunable reactivity and selectivity for various catalytic transformations |
Transition Metal Catalysis (e.g., Palladium, Ruthenium, Iridium)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com The use of NHC ligands has been instrumental in improving the efficiency and scope of these reactions. nih.gov A ligand derived from this compound could potentially be effective in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.
The strong σ-donating character of the hypothetical NHC ligand would facilitate the oxidative addition of the palladium(0) species to the electrophile, a key step in the catalytic cycle. youtube.com The steric bulk provided by the ethyl and ethoxy groups could also promote the reductive elimination step, leading to faster catalyst turnover.
Table 2: Hypothetical Application of a this compound-Palladium Catalyst in a Suzuki Coupling Reaction
| Entry | Aryl Halide | Boronic Acid | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 95 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 92 |
| 3 | 2-Chloropyridine | Thiophene-2-boronic acid | 88 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental data for this catalyst has been found in public literature.
The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. While this compound itself is not chiral, it could be modified to create a chiral ligand. For example, introducing a chiral center in the ethyl or ethoxy substituent, or by synthesizing a C2-symmetric bis(benzimidazole) ligand derived from a chiral backbone, could lead to effective asymmetric catalysts.
Such chiral ligands, when complexed with metals like iridium or ruthenium, could be applied in asymmetric hydrogenation, transfer hydrogenation, or other enantioselective transformations. The well-defined steric and electronic environment created by the chiral ligand would be key to achieving high enantioselectivity.
Direct C-H activation is a powerful strategy for creating complex molecules from simple precursors. nih.gov Palladium, ruthenium, and iridium complexes are often employed for this purpose. NHC ligands have been shown to be effective in promoting C-H activation reactions due to their strong electron-donating ability, which can facilitate the C-H bond cleavage step. nih.gov
A complex of this compound with a suitable transition metal could potentially catalyze the direct arylation of heterocycles or other C-H functionalization reactions. The electronic properties of the ligand would play a crucial role in the efficiency of the C-H activation process.
Organocatalysis Applications
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Benzimidazole derivatives have been explored as organocatalysts, particularly in asymmetric reactions. thieme-connect.comthieme-connect.comtandfonline.comresearchgate.net The benzimidazole scaffold can act as a Brønsted base or acid, or as a hydrogen bond donor, to activate substrates.
Photocatalysis with this compound Ligands
Photocatalysis utilizes light to drive chemical reactions and has gained significant attention as a sustainable synthetic method. Benzimidazole derivatives have been used in photocatalytic systems, both as part of the photocatalyst itself and as ligands for metal-based photocatalysts. cnr.itresearchgate.netrsc.orgresearchgate.netdoi.org
A complex of this compound with a photoactive metal like ruthenium or iridium could potentially be used in photoredox catalysis. The ligand would influence the photophysical properties of the complex, such as its absorption spectrum and excited-state lifetime, which are critical for its photocatalytic activity. The stability of the benzimidazole-based ligand would also be beneficial in maintaining the integrity of the photocatalyst under irradiation.
Mechanism of Action in Catalytic Cycles
While specific mechanistic studies for this compound in catalytic cycles are not extensively documented in publicly available literature, a plausible mechanism can be proposed based on its structural features as a benzimidazole-based N-heterocyclic carbene (NHC). NHCs are a well-established class of ligands in organometallic chemistry, prized for their strong σ-donating properties and the ability to form highly stable bonds with transition metals. nih.govsciforum.net These characteristics make them excellent ligands for a variety of catalytic transformations, including cross-coupling reactions. nih.govsciforum.net
A representative example to illustrate the mechanistic role of this compound as an NHC ligand is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. The general catalytic cycle is believed to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination steps. youtube.com
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling:
The catalytic cycle, shown below, typically begins with a Pd(0)-NHC complex as the active catalyst. This species can be generated in situ from a more stable Pd(II) precatalyst.
Oxidative Addition: The cycle commences with the oxidative addition of an organohalide (R¹-X) to the electron-rich 14-electron Pd(0) complex, which is coordinated to the this compound ligand. The strong σ-donating nature of the NHC ligand increases the electron density on the palladium center, which facilitates the cleavage of the R¹-X bond and the formation of a square planar Pd(II) intermediate. nih.gov Kinetic studies on similar systems suggest that these oxidative addition reactions often proceed through a dissociative mechanism, where one NHC ligand may disassociate from a bis-ligated palladium center to create a more reactive species. nih.gov
Transmetalation: The subsequent step is transmetalation, where the R² group from the organoboron reagent (e.g., a boronic acid, R²B(OH)₂) is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the organoboron species, forming a borate (B1201080) complex that facilitates the transfer of the organic group to the palladium. The specific role of the NHC ligand in this step is to maintain the stability of the palladium complex while allowing for the ligand exchange to occur.
Reductive Elimination: The final step of the cycle is reductive elimination from the Pd(II) intermediate. In this step, the two organic groups (R¹ and R²) couple to form the new C-C bond of the product (R¹-R²). This process regenerates the catalytically active Pd(0)-NHC complex, which can then re-enter the catalytic cycle. The steric bulk of the NHC ligand can play a crucial role in promoting this step, as bulky ligands can destabilize the intermediate and favor the formation of the product. nih.gov
| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Percent Buried Volume (%Vbur) |
|---|---|---|
| IMes (1,3-Dimesitylimidazol-2-ylidene) | 2049 | 37.3 |
| SIMes (1,3-Dimesitylimidazolidin-2-ylidene) | 2044 | 36.7 |
| IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | 2050 | 45.5 |
| SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) | 2045 | 44.9 |
| IAd (1,3-Diadamantylimidazol-2-ylidene) | 2049 | 43.1 |
The substituents on the benzimidazole ring of this compound, namely the 1-ethyl and 2-ethoxy groups, would modulate its electronic and steric profile, thereby influencing the stability of the palladium intermediates and the rates of the individual steps in the catalytic cycle. The ethoxy group at the 2-position is expected to enhance the electron-donating ability of the carbene, while the ethyl group at the N1-position contributes to the steric environment around the metal center.
Advanced Spectroscopic and Structural Elucidation of 2 Ethoxy 1 Ethyl 1h Benzo D Imidazole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 2-Ethoxy-1-ethyl-1H-benzo[d]imidazole. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments in solution, complemented by solid-state NMR studies, offer a complete picture of the molecular framework.
While ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, 2D NMR techniques are essential for unambiguous signal assignment.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the aromatic protons on the benzo-fused ring, as well as between the methylene (B1212753) and methyl protons of the ethyl and ethoxy groups. ugm.ac.id
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the carbons of the benzimidazole (B57391) core and the ethyl/ethoxy substituents by linking them to their attached protons. ugm.ac.id
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between carbons and protons. ugm.ac.id This is particularly useful for identifying quaternary carbons, such as C2, C3a, and C7a in the benzimidazole ring, by their correlation with nearby protons. For instance, the protons of the ethyl group at position 1 would show HMBC correlations to C2 and C7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps in determining the conformation of the molecule. For example, NOESY could reveal through-space interactions between the protons of the ethyl group at N1 and the ethoxy group at C2, providing information about their relative orientation.
The expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures, are presented below.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H4/H7 | 7.20 - 7.60 | 110.0 - 120.0 |
| H5/H6 | 7.10 - 7.30 | 120.0 - 125.0 |
| N-CH₂-CH₃ | ~4.10 (q) | ~40.0 |
| N-CH₂-CH₃ | ~1.40 (t) | ~15.0 |
| O-CH₂-CH₃ | ~4.50 (q) | ~65.0 |
| O-CH₂-CH₃ | ~1.50 (t) | ~14.0 |
| C2 | - | ~155.0 |
| C3a/C7a | - | 135.0 - 143.0 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline form. For benzimidazole derivatives, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR are particularly informative. nih.govbeilstein-journals.org In the solid state, tautomerism is often blocked, leading to distinct signals for otherwise equivalent carbons in solution. nih.govresearchgate.net For this compound, which lacks a proton on the imidazole (B134444) nitrogen, tautomerism is not an issue. However, ssNMR can reveal the presence of different polymorphs or non-equivalent molecules within the crystal lattice through the appearance of multiple signals for a single carbon position. researchgate.net The chemical shifts in the solid state are generally similar to those in solution, but broadening and small shifts can occur due to packing effects. nih.gov
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
While the specific crystal structure of this compound is not publicly available, we can infer its likely crystallographic parameters based on related benzimidazole derivatives. researchgate.netiucr.orgiucr.orgbiomedres.usopenresearchlibrary.org It is expected to crystallize in a common space group such as P2₁/c or P-1. The refinement of the crystal structure would involve locating all non-hydrogen atoms and refining their positions and anisotropic displacement parameters. Hydrogen atoms would likely be placed in calculated positions.
Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7-10 |
| b (Å) | ~10-15 |
| c (Å) | ~12-18 |
| α (°) | 90 |
| β (°) | ~95-105 |
| γ (°) | 90 |
| Volume (ų) | ~1500-2000 |
| Z | 4 |
| R-factor | < 0.05 |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z 190.
The fragmentation of 2-alkylbenzimidazoles often proceeds through the formation of stable quinoxalinium ions. rsc.org For this compound, the fragmentation is likely to be initiated by cleavage of the ethyl and ethoxy groups. Common fragmentation patterns for ethers and N-alkyl compounds would be expected. libretexts.org
Plausible Fragmentation Pathway:
Loss of an ethyl radical (•CH₂CH₃): This would lead to a fragment ion at m/z 161. This is a common fragmentation for N-ethyl compounds.
Loss of ethylene (B1197577) (C₂H₄) via McLafferty-type rearrangement: This could occur from either the N-ethyl or O-ethyl group, leading to fragment ions at m/z 162.
Alpha-cleavage of the ethoxy group: Loss of an ethoxy radical (•OCH₂CH₃) would result in a fragment at m/z 145.
Cleavage of the C-O bond in the ethoxy group: This could lead to the loss of ethylene oxide (C₂H₄O) and the formation of a fragment at m/z 146.
Subsequent fragmentation of the benzimidazole core: Further fragmentation of the resulting ions would involve the characteristic breakdown of the benzimidazole ring system.
The study of fragmentation patterns using tandem mass spectrometry (MS/MS) would provide more detailed structural information by analyzing the breakdown of specific parent ions. nih.govresearchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unequivocal confirmation of the elemental composition of this compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of a unique elemental formula.
For this compound, the molecular formula is C₁₁H₁₄N₂O. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would target the protonated molecule, [M+H]⁺. The high accuracy of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby providing strong evidence for the compound's identity.
Table 1: Theoretical HRMS Data for [M+H]⁺ of this compound
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| [M+H]⁺ | C₁₁H₁₅N₂O⁺ | 191.1179 |
This interactive table displays the calculated exact mass for the protonated molecule.
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) is employed to establish the compound's structure by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated parent ion ([M+H]⁺, m/z 191.1) is isolated and subjected to Collision-Induced Dissociation (CID). The resulting fragment ions provide a "fingerprint" that reveals the molecule's connectivity.
The fragmentation of benzimidazole derivatives often involves the cleavage of bonds within the heterocyclic ring system and the substituents. researchgate.net For this compound, key fragmentation pathways would include the loss of neutral molecules such as ethylene from the ethoxy group, the entire ethoxy group, and cleavage of the N-ethyl substituent. These fragmentation patterns are crucial for distinguishing it from structural isomers. For instance, the fragmentation of 2-(2-ethoxyphenyl)-1-ethyl-1H-benzimidazole would yield a different set of daughter ions compared to the title compound. researchgate.net The study of fragmentation in related imidazole structures can provide a basis for predicting these pathways. scispace.com
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 191.1 | 163.1 | C₂H₄ (28.0 Da) | Loss of ethylene from the ethoxy group |
| 191.1 | 146.1 | C₂H₅O (45.0 Da) | Loss of the ethoxy radical |
| 191.1 | 162.1 | C₂H₅ (29.0 Da) | Loss of the N-ethyl radical |
| 163.1 | 135.1 | CO (28.0 Da) | Subsequent loss of carbon monoxide |
This interactive table outlines the plausible fragmentation pathways observed in an MS/MS experiment.
Advanced Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the specific bonds and functional groups present, providing detailed structural information. For this compound, the spectra would be characterized by vibrations of the benzimidazole core, as well as the ethyl and ethoxy substituents. Theoretical studies on the closely related 2-ethyl-1H-benzo[d]imidazole have established detailed assignments for the core structure's vibrations. asianpubs.orgresearchgate.net
Key expected vibrational bands for this compound include C-H stretching from the aromatic and aliphatic groups, C=N and C=C stretching within the benzimidazole ring, and characteristic C-O-C stretching from the ethoxy group. The experimental FTIR spectrum of 2-ethyl-1H-benzo[d]imidazole shows prominent bands that can be used as a basis for comparison. researchgate.net
Table 3: Key Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2980 | Strong | Aliphatic C-H Stretch (CH₃, CH₂) |
| ~1620 | Medium | C=N Stretch |
| ~1450 | Strong | C=C Aromatic Ring Stretch |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Ethoxy) |
| ~1040 | Strong | Symmetric C-O-C Stretch (Ethoxy) |
This interactive table presents the primary vibrational modes and their expected frequencies based on related compounds.
Normal Mode Analysis
Normal mode analysis, typically aided by Density Functional Theory (DFT) calculations, provides a complete description of the fundamental vibrational modes of the molecule. researchgate.net By computationally modeling the structure and calculating the vibrational frequencies, each experimental band in the FTIR and Raman spectra can be assigned to a specific atomic motion (e.g., stretching, bending, or twisting). asianpubs.org These calculations are critical for a definitive interpretation of the complex spectral data, especially in the fingerprint region (below 1500 cm⁻¹) where many overlapping bands occur. For related benzimidazole structures, DFT methods like B3LYP with a 6-31G(d) basis set have shown good agreement between calculated and observed frequencies after applying a scaling factor. asianpubs.orgresearchgate.net
Conformational Isomerism Studies
The ethyl and ethoxy groups attached to the benzimidazole core are not sterically fixed and possess rotational freedom around their single bonds. This can lead to the existence of multiple conformational isomers, or rotamers, which may coexist at room temperature. Advanced vibrational spectroscopy can be used to study this phenomenon. Different conformers may have slightly different vibrational frequencies, and in some cases, distinct bands for each conformer can be observed, particularly at low temperatures where thermal energy is reduced. Computational studies on related molecules have identified stable conformers, suggesting that such isomerism is likely for the title compound as well. researchgate.net
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions
UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions within the molecule. The benzimidazole ring system is a chromophore that exhibits characteristic absorption bands in the UV region, primarily due to π → π* transitions. The specific positions (λ_max) and intensities of these bands are influenced by the substituents on the ring and the solvent used. mdpi.com
Upon excitation with UV light, many benzimidazole derivatives exhibit fluorescence, emitting light at a longer wavelength (a phenomenon known as the Stokes shift). semanticscholar.org The fluorescence properties, including the emission maximum (λ_em) and quantum yield (Φ_f), are sensitive to the molecular structure and its environment. The introduction of an ethoxy group, an electron-donating group, is expected to influence the energy of the electronic transitions. Studies on other substituted benzimidazoles show that such functionalization can be used to tune the photophysical properties. mdpi.com
Table 4: Hypothetical Photophysical Data in Various Solvents
| Solvent | Absorption λ_max (nm) | Emission λ_em (nm) |
| Hexane | ~275, ~282 | ~310 |
| Acetonitrile | ~278, ~285 | ~315 |
| Ethanol | ~279, ~286 | ~320 |
This interactive table illustrates potential solvatochromic shifts in the absorption and emission spectra.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
This compound itself is an achiral molecule and therefore will not produce a signal in Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light and is a powerful technique for the analysis of chiral molecules. mdpi.com
However, if a chiral center were introduced into the molecule, for example, by synthesizing a derivative with a chiral substituent (e.g., (S)-1-(1-phenylethyl)-2-ethoxy-1H-benzo[d]imidazole), the resulting enantiomers would be CD-active. The CD spectrum would exhibit positive or negative bands (Cotton effects) corresponding to the electronic transitions observed in the UV-Vis spectrum. This technique would be essential for:
Confirming the enantiomeric purity of a chiral synthesis.
Determining the absolute configuration of the molecule, often by comparing experimental spectra to those predicted by time-dependent DFT (TD-DFT) calculations.
Studying stereoselective interactions with other chiral molecules, such as proteins or DNA.
The application of CD spectroscopy is thus a critical step in the development and analysis of any chiral derivatives of the parent compound.
Supramolecular Chemistry and Non Covalent Interactions of 2 Ethoxy 1 Ethyl 1h Benzo D Imidazole
Host-Guest Chemistry Applications
While specific host-guest chemistry studies involving 2-ethoxy-1-ethyl-1H-benzo[d]imidazole are not extensively documented, the broader class of benzimidazole (B57391) derivatives has been investigated as guest molecules in various host systems. For instance, cucurbit[n]urils, a class of macrocyclic host molecules, have been shown to form stable 1:1 inclusion complexes with 2-heterocyclic-substituted benzimidazoles. rsc.org These interactions are primarily driven by hydrogen bonding and ion-dipole forces, and can lead to enhanced fluorescence and improved solubility of the guest molecule. rsc.org Given the structural features of this compound, including its aromatic and heterocyclic moieties, it is plausible that it could act as a guest in suitable host cavities like those of cyclodextrins or calixarenes, which are known to encapsulate hydrophobic guests. nih.gov Such host-guest complexes could potentially find applications in drug delivery and the development of supramolecular nanomedicines. nih.gov
Self-Assembly Processes
The self-assembly of molecules is dictated by a combination of non-covalent interactions. In the case of a closely related isomer, 2-(2-ethoxyphenyl)-1-ethyl-1H-benzimidazole, crystallographic studies reveal that the crystal structure is primarily stabilized by intermolecular C—H⋯π interactions and van der Waals forces. researchgate.net This suggests that the self-assembly process for this molecule is not driven by strong, directional interactions like classical hydrogen bonds or significant π-π stacking. The absence of these stronger interactions is considered somewhat unusual for an aromatic heterocyclic compound. researchgate.net The self-assembly of other benzimidazole derivatives can be influenced by various factors, including the nature and position of substituents, which can either promote or hinder specific intermolecular interactions.
Hydrogen Bonding Networks
In the crystal structure of the related compound 2-(2-ethoxyphenyl)-1-ethyl-1H-benzimidazole, no classical hydrogen-bond interactions are observed. researchgate.net This is noteworthy because the benzimidazole moiety contains nitrogen atoms that can act as hydrogen bond acceptors. However, in this specific structure, the arrangement of the molecules in the solid state does not facilitate the formation of hydrogen bonds. researchgate.net In contrast, other benzimidazole derivatives that possess N-H groups readily form intermolecular N—H⋯N or N—H⋯S hydrogen bonds, which can lead to the formation of dimers or infinite chains. researchgate.netnih.gov The presence of the ethyl group on one nitrogen and the ethoxy group at the 2-position in this compound precludes the presence of a traditional N-H donor, thus limiting its ability to form strong hydrogen bonding networks.
π-π Stacking Interactions
| Interaction Parameter | Value for a Related Benzimidazole Derivative researchgate.net |
| Centroid-Centroid Distance | 3.5300 (11) Å |
| Interplanar Distance | 3.529 (3) Å |
| Slippage | 3.11 (2) Å |
Table 1: Representative parameters for slipped π–π intermolecular stacking interactions observed in a benzimidazole derivative. researchgate.net
Molecular Recognition Studies
Molecular recognition involving benzimidazole derivatives often relies on their ability to engage in specific non-covalent interactions. While no specific molecular recognition studies for this compound were found, the principles can be inferred from related systems. For example, the recognition of specific DNA sequences or receptor binding sites by benzimidazole-containing molecules is a key aspect of their biological activity. mdpi.com The nitrogen atoms of the imidazole (B134444) ring can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions, both of which are crucial for selective binding. rsc.orgnih.gov The structural analogue 2-(4-Fluorophenyl)-1H-benzo[d]imidazole has been identified as a positive allosteric modulator of the α1β2γ2GABA-A receptor, demonstrating the importance of the benzimidazole scaffold in molecular recognition at protein interfaces. nih.gov
Crystal Engineering and Cocrystallization
Crystal engineering aims to design and control the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. For the isomer 2-(2-ethoxyphenyl)-1-ethyl-1H-benzimidazole, the crystal structure is stabilized by intermolecular C—H⋯π interactions between the benzimidazole and phenolate (B1203915) moieties of adjacent molecules. researchgate.net This demonstrates that even in the absence of strong hydrogen bonds or π-π stacking, weaker interactions can direct the crystal packing. Cocrystallization of benzimidazole derivatives with other molecules can introduce new intermolecular interactions, leading to different crystal structures and potentially modified physical properties. For example, the formation of hydrogen bonds between a benzimidazole derivative and a co-former molecule containing a carboxylic acid or amide group is a common strategy in cocrystal design. mdpi.com
| Crystallographic Data for 2-(2-Ethoxyphenyl)-1-ethyl-1H-benzimidazole researchgate.net | |
| Chemical Formula | C17H18N2O |
| Crystal System | Data not available in snippet |
| Space Group | Data not available in snippet |
| Key Interactions | C—H⋯π interactions |
Table 2: Summary of crystallographic information for a close isomer of the title compound. researchgate.net
Future Directions and Emerging Research Avenues for 2 Ethoxy 1 Ethyl 1h Benzo D Imidazole
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The convergence of artificial intelligence (AI) and medicinal chemistry presents a transformative opportunity for accelerating drug discovery. nih.gov For 2-Ethoxy-1-ethyl-1H-benzo[d]imidazole, AI and machine learning (ML) could be pivotal in rapidly exploring its therapeutic potential.
Future research should focus on developing Quantitative Structure-Activity Relationship (QSAR) models specifically tailored to 1,2-substituted benzimidazoles. These computational models can correlate structural features with biological activities, predicting the potential efficacy of novel derivatives. nih.gov By training ML algorithms on datasets of similar benzimidazole (B57391) compounds, researchers can create predictive models to identify which modifications to the this compound structure might enhance a desired biological effect, be it anticancer, antimicrobial, or anti-inflammatory activity. nih.gov This data-driven approach can prioritize the synthesis of the most promising candidates, saving considerable time and resources.
Furthermore, generative AI models can design entirely new derivatives based on the this compound scaffold. These models can explore a vast chemical space to propose novel structures with optimized drug-like properties and high affinity for specific biological targets.
Development of Advanced Sensing Platforms
The inherent electronic and structural properties of the benzimidazole ring make it an excellent candidate for the development of chemical sensors. Future work should explore the application of this compound in creating advanced sensing platforms. Its specific substituents may offer unique selectivity and sensitivity for detecting various analytes, such as metal ions or pH changes.
Research could be directed towards integrating this compound into different sensor types, as outlined in the table below. The ethyl and ethoxy groups can be systematically modified to fine-tune the sensor's response, potentially leading to highly selective and sensitive detection methods for environmental monitoring, industrial process control, or biomedical diagnostics.
Table 1: Potential Sensing Platform Technologies
| Sensor Type | Principle of Operation | Potential Application for this compound |
|---|---|---|
| Fluorescent Sensors | Changes in fluorescence intensity or wavelength upon binding to an analyte. | The benzimidazole core can act as a fluorophore, with the ethyl and ethoxy groups modifying its electronic environment to enhance selectivity for specific metal ions or biomolecules. |
| Colorimetric Sensors | A visible color change upon interaction with the target substance. | Modifications could induce a conformational change upon analyte binding, leading to a shift in light absorption that is visible to the naked eye, useful for rapid test kits. |
| Electrochemical Sensors | The compound is immobilized on an electrode surface to detect changes in electrical properties (e.g., current, potential) upon analyte interaction. | The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal ions, a property that can be harnessed to create selective electrochemical sensors for heavy metals. |
Exploration in Sustainable Energy Technologies
Benzimidazole derivatives have shown promise in the field of sustainable energy, particularly as components in solar cells. The unique electronic properties of this compound suggest it could be a valuable candidate for applications in energy technologies.
Novel Synthetic Methodologies and Process Intensification
While methods for synthesizing benzimidazoles are well-established, there is always room for improvement in terms of efficiency, sustainability, and cost-effectiveness. organic-chemistry.org Future research should focus on developing novel, streamlined synthetic routes to this compound and its derivatives.
Key areas for exploration include:
One-Pot Reactions: Designing a one-pot synthesis where the starting materials are converted to the final product in a single vessel would significantly improve efficiency. organic-chemistry.org
Catalyst Development: Investigating new catalysts, such as nanomaterials or eco-friendly options, could lead to higher yields and milder reaction conditions.
Flow Chemistry: Implementing continuous flow processes for the synthesis can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods.
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, accelerating the synthesis of new derivatives for screening. nih.gov
A notable method for creating related structures is the base-mediated cyclization-alkylation of 2-nitroaniline-derived enamines, which has been used to produce N-alkoxy-substituted benzimidazoles. nih.gov Adapting and optimizing such modern synthetic strategies could facilitate the rapid and efficient production of this compound. nih.gov
Expansion of Structure-Activity Relationship Studies
A systematic exploration of the Structure-Activity Relationship (SAR) is fundamental to unlocking the full therapeutic potential of this compound. nih.gov SAR studies are essential for understanding how specific structural modifications influence biological activity, which is crucial for designing more potent and selective drug candidates. nih.govyoutube.com
Future research should systematically modify the core structure and evaluate the impact on various biological activities.
Table 2: Key Positions for SAR Investigation
| Position | Current Substituent | Rationale for Modification | Potential Impact |
|---|---|---|---|
| N1 | Ethyl | The size and nature of the alkyl group at N1 can influence steric interactions and binding affinity with biological targets. | Varying the alkyl chain length or introducing cyclic or aromatic groups could enhance potency or alter the mechanism of action. |
| C2 | Ethoxy | The alkoxy group at C2 is a key determinant of the molecule's electronic properties and hydrogen-bonding capacity. | Introducing different alkoxy groups (e.g., methoxy, propoxy) or replacing it with thioalkoxy or amino groups could significantly modulate biological activity. researchgate.net |
| Benzene (B151609) Ring (C4-C7) | Unsubstituted | Adding substituents to the benzene ring can affect solubility, metabolic stability, and target interaction. | Introducing electron-donating or electron-withdrawing groups could fine-tune the molecule's properties for specific applications, such as antifungal or anticancer agents. plos.org |
By creating a library of analogues based on these modifications, researchers can build a comprehensive SAR profile, providing a roadmap for optimizing this compound for a desired therapeutic effect, whether it be as an antifungal, anti-inflammatory, or anticancer agent. nih.gov
Unexplored Biological Targets and Mechanistic Pathways
The broad pharmacological profile of the benzimidazole class suggests that this compound may interact with a variety of biological targets that have not yet been explored for this specific molecule. nih.gov Future research should aim to identify and validate novel targets and elucidate the underlying mechanistic pathways.
Initial investigations could focus on targets where other benzimidazole derivatives have shown significant activity. For example, some substituted benzimidazoles have been identified as inhibitors of α-glucosidase, which is relevant for anti-diabetic therapies. nih.gov Others have shown promise as positive allosteric modulators of GABA-A receptors, suggesting potential applications in neurology. nih.govnih.gov Drug repurposing studies, which investigate existing compounds for new therapeutic uses, could also be a fruitful approach. nih.gov
Table 3: Potential Unexplored Targets for Investigation
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Enzymes | α-Glucosidase, Lanosterol 14-α-demethylase, Kinases, Topoisomerases | Diabetes, Fungal Infections, Cancer |
| Receptors | GABA-A Receptors, Histamine (B1213489) Receptors | Neurology, Allergy |
| Other Proteins | Heterogeneous nuclear ribonucleoprotein (hnRNP) M | Cancer Metastasis |
By employing techniques such as molecular docking, fluorescence quenching experiments, and in vitro enzyme assays, researchers can screen this compound against a panel of these potential targets to uncover new therapeutic applications. nih.govnih.gov
Q & A
Q. What are the optimized synthetic routes for 2-Ethoxy-1-ethyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
The synthesis of substituted benzimidazoles typically involves condensation of o-phenylenediamine with carbonyl derivatives. For 2-Ethoxy-1-ethyl derivatives, alkylation of the imidazole nitrogen and subsequent ethoxy substitution are critical. A solvent-free approach using nano-montmorillonite clay as a catalyst (yields 75–90%) is efficient, minimizing side reactions . Alternative methods include Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent, achieving high regioselectivity (90–96% yields) . Key parameters include temperature control (80–120°C), solvent polarity, and catalyst loading.
Q. What spectroscopic and crystallographic techniques are essential for structural confirmation of this compound derivatives?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR distinguish substituents on the benzimidazole core. For example, ethoxy groups resonate at δ 1.2–1.4 ppm (<sup>1</sup>H) and δ 60–70 ppm (<sup>13</sup>C) .
- X-ray crystallography : Resolves dihedral angles between the benzimidazole core and substituents. For example, planar naphthalene (deviation: 0.025 Å) and non-planar phenyl rings (dihedral angle: ~62°) impact π-π stacking and bioactivity .
- IR : C-N stretching (1250–1350 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) confirm the heterocyclic structure .
Q. How are intermediates like 2-(4-(prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole utilized in derivatization?
Propargyl ether intermediates enable click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to append triazole or thiazole moieties. This modular strategy diversifies functionality for biological screening (e.g., EGFR inhibition) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., ethoxy vs. methyl) modulate biological activity?
- Electron-withdrawing groups (EWGs) : Ethoxy groups enhance electrophilicity, improving binding to targets like EGFR (e.g., IC₅₀ = 1.2 µM for 2-ethoxy derivatives vs. 3.8 µM for methyl analogs) .
- Steric hindrance : Bulky substituents at the 1-position reduce enzymatic degradation but may limit membrane permeability. Molecular dynamics simulations show that 1-ethyl groups improve metabolic stability by 40% compared to methyl .
Q. What computational strategies are used to predict ADMET properties and binding affinities of 2-Ethoxy-1-ethyl derivatives?
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates interactions with EGFR (PDB: 1M17). The ethoxy group forms hydrogen bonds with Thr766, while the benzimidazole core engages in π-cation interactions with Lys721 .
- ADMET prediction : SwissADME and ProTox-II assess logP (2.5–3.2), BBB permeability (low), and hepatotoxicity (high for halogenated analogs) .
Q. How do fused imidazo[2,1-b]thiazole derivatives of 2-Ethoxy-1-ethyl-benzimidazole enhance pharmacological activity?
Fusion with thiazole rings via Friedel-Crafts acylation increases planarity, improving DNA intercalation (e.g., IC₅₀ = 0.8 µM against MCF-7 cells). The ethoxy group stabilizes the transition state during acylation, reducing activation energy by 15 kcal/mol .
Q. What mechanistic insights explain the catalytic role of SiO₂ nanoparticles in benzimidazole synthesis?
SiO₂ nanoparticles provide Brønsted acid sites (-OH groups) that protonate carbonyl intermediates, accelerating cyclization. Kinetic studies show a 30% rate increase compared to homogeneous catalysts. Leaching tests confirm recyclability (5 cycles, <5% yield drop) .
Data Contradictions and Resolution
Q. Discrepancies in reported antibacterial activity of 2-aryl-benzimidazoles: How to resolve them?
- Strain specificity : 4-Chloro derivatives show potent activity against S. aureus (MIC = 4 µg/mL) but not E. coli due to differences in membrane permeability .
- Assay variability : Broth microdilution vs. agar diffusion methods yield ±20% MIC discrepancies. Standardized CLSI protocols are recommended .
Q. Conflicting computational vs. experimental binding energies in EGFR inhibition studies
- Solvent effects : Implicit solvent models (e.g., GB/SA) underestimate desolvation penalties by ~2 kcal/mol. Explicit water molecular dynamics improve correlation (R² = 0.89) .
- Protein flexibility : Rigid docking fails to account for EGFR kinase domain conformational changes. Induced-fit docking (IFD) reduces RMSD from 2.5 Å to 1.1 Å .
Methodological Recommendations
Q. Best practices for analyzing substituent effects on benzimidazole reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
